molecular formula C10H12O4 B13531576 2-(3,4-Dihydroxyphenyl)butanoic acid CAS No. 270081-89-5

2-(3,4-Dihydroxyphenyl)butanoic acid

Katalognummer: B13531576
CAS-Nummer: 270081-89-5
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: LWCJACWLXCFPPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dihydroxyphenyl)butanoic acid is an organic compound that belongs to the class of phenolic acids. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further connected to a butanoic acid chain. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae . This method yields the desired product with a moderate yield of around 52%.

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical synthesis techniques. These methods often employ catalysts and specific reaction conditions to optimize the yield and purity of the final product. detailed industrial production methods are not widely documented in the literature.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3,4-Dihydroxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may interact with enzymes and receptors involved in metabolic processes, thereby influencing cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,4-Dihydroxyphenyl)butanoic acid is unique due to its specific butanoic acid chain, which distinguishes it from other similar compounds

Eigenschaften

CAS-Nummer

270081-89-5

Molekularformel

C10H12O4

Molekulargewicht

196.20 g/mol

IUPAC-Name

2-(3,4-dihydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H12O4/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7,11-12H,2H2,1H3,(H,13,14)

InChI-Schlüssel

LWCJACWLXCFPPW-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC(=C(C=C1)O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.